molecular formula C13H17FN2O B3200589 (4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone CAS No. 1018555-41-3

(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone

Cat. No. B3200589
CAS RN: 1018555-41-3
M. Wt: 236.28 g/mol
InChI Key: RJLLQBOXXOOZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone” is a chemical compound with the molecular formula C13H17FN2O . It is also known as Methanone, 4-(aminomethyl)-1-piperidinyl- . The compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of “(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone” consists of a piperidine ring bound to a phenyl group . The molecular weight of the compound is 236.29 g/mol .

Safety and Hazards

The safety data sheet for a similar compound, 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride, suggests that it may cause irritation if inhaled, or if it comes into contact with skin or eyes . In case of exposure, the affected person should be moved to fresh air, rinse skin or eyes with water, and seek medical attention if symptoms persist .

Future Directions

Piperidine derivatives, including “(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone”, have shown promise in various therapeutic applications . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model, may yield important leads in drug discovery .

properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-3-1-2-11(8-12)13(17)16-6-4-10(9-15)5-7-16/h1-3,8,10H,4-7,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLLQBOXXOOZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.